Cas no 27536-89-6 (Benzene, ethyl-, homopolymer)
Benzene, ethyl-, homopolymer structure
Product Name:Benzene, ethyl-, homopolymer
Numero CAS:27536-89-6
MF:C8H10
MW:106.165002346039
CID:276716
PubChem ID:7500
Update Time:2025-04-19
Benzene, ethyl-, homopolymer Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, ethyl-, homopolymer
- Ethylbenzene homopolymer
- Ethylbenzene polymer.
- Etylobenzen
- .alpha.-Methyltoluene
- BS-18982
- 158507-69-8
- ETHYLBENZENE
- NSC 406903
- Ethylbenzene, Pharmaceutical Secondary Standard; Certified Reference Material
- Etilbenzene [Italian]
- L5I45M5G0O
- 68908-88-3
- Etilbenzene
- CHEBI:16101
- Aethylbenzol
- 1-ethylbenzene
- Ethylbenzene, analytical standard
- Ethylbenzeen
- QSPL 092
- NCGC00090768-02
- F0001-0016
- etph
- UN1175
- WLN: 2R
- Ethylbenzene, United States Pharmacopeia (USP) Reference Standard
- NCGC00090768-01
- NSC-406903
- Tox21_201064
- NCI C56393
- NCGC00258617-01
- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H
- alpha-Methyltoluene
- Ethylbenzene 100 microg/mL in Cyclohexane
- Etylobenzen [Polish]
- CAS-100-41-4
- EC 202-849-4
- UN 1175
- 1-phenylethane
- S0646
- ETHYLBENZENE [MI]
- Z104473632
- J-521339
- 70955-17-8
- ETHYLBENZENE [HSDB]
- NSC406903
- NCI-C56393
- EB
- Ethyl benzene
- ETHYLBENZENE [IARC]
- 2618-00-0
- EINECS 202-849-4
- 27536-89-6
- AI3-09057
- ETHYL-ALPHA,ALPHA-D2-BENZENE-D5
- PYJ
- FT-0637975
- UNII-L5I45M5G0O
- C07111
- Ethylbenzene [UN1175] [Flammable liquid]
- BIDD:ER0246
- Ethylbenzene, ReagentPlus(R), 99%
- DTXCID10596
- ETHYL-1-13C-BENZENE 99 ATOM % 13C
- ETHYLBENZENE (IARC)
- J-000128
- CCRIS 916
- ETHYLBENZENE [USP-RS]
- MFCD00011647
- NS00009164
- ETHYL-BETA,BETA,BETA-D3-BENZENE
- 20302-26-5
- FT-0626285
- Ethylbenzene, anhydrous, 99.8%
- BDBM50167951
- HSDB 84
- ETHYLBENZENE (USP-RS)
- Ethylbenzeen [Dutch]
- Ethylbenzene 10 microg/mL in Cyclohexane
- ghl.PD_Mitscher_leg0.1024
- ETHYL-BENZENE
- Benzene-d5, ethyl-d5-
- NSC 406903, Phenylethane
- E0064
- DTXSID3020596
- Aethylbenzol [German]
- Ethylbenzol
- Phenylethane
- CHEMBL371561
- 100-41-4
- Ethylenzene
- 287399-33-1
- AMY11052
- AKOS000120140
- Benzene, ethyl-
- Q409184
- EINECS 272-685-6
-
- Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
- Chiave InChI: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
- Sorrisi: C(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 106.078250319g/mol
- Massa monoisotopica: 106.078250319g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 51.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Potenziale ionizzazione: 8.76 eV
- Densità: 3.66 (NTP, 1992) (Relative to Air)
- Punto di fusione: -139 °F (NTP, 1992)
- Punto di ebollizione: 277.2 °F at 760 mm Hg (NTP, 1992)
- Punto di infiammabilità: 59 °F (NTP, 1992)
- Indice di rifrazione: Index of refraction: 1.4959 at 20 °C/D
- LogP: log Kow = 3.15
Benzene, ethyl-, homopolymer Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
27536-89-6 (Benzene, ethyl-, homopolymer) Prodotti correlati
- 141-93-5(1,3-DIETHYLBENZENE)
- 2050-24-0(Benzene,1,3-diethyl-5-methyl-)
- 287399-32-0(Ethyl-α-13C-benzene)
- 1861-01-4(Ethyl-α,α-d2-benzene)
- 101-81-5(benzylbenzene)
- 620-14-4(3-Ethyltoluene)
- 622-96-8(4-Ethyltoluene)
- 102-25-0(1,3,5-Triethylbenzene)
- 25837-05-2(Ethylbenzene-d10)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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